Ethyl 5-cyano-6-[(cyanomethyl)sulfanyl]-2-methylpyridine-3-carboxylate
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Overview
Description
Ethyl 5-cyano-6-[(cyanomethyl)sulfanyl]-2-methylpyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring substituted with cyano, cyanomethyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-[(cyanomethyl)sulfanyl]-2-methylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions . The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. Techniques such as solvent-free reactions and fusion methods are employed to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-6-[(cyanomethyl)sulfanyl]-2-methylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 5-cyano-6-[(cyanomethyl)sulfanyl]-2-methylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 5-cyano-6-[(cyanomethyl)sulfanyl]-2-methylpyridine-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and sulfanyl groups play a crucial role in binding to these targets, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-[(Cyanomethyl)sulfanyl]-1H-pyrrol-2-amines: These compounds share the cyanomethyl and sulfanyl groups but have a different core structure.
Cyanoacetamide derivatives: These compounds are structurally similar and are used in the synthesis of various heterocyclic compounds.
Uniqueness
Ethyl 5-cyano-6-[(cyanomethyl)sulfanyl]-2-methylpyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
337499-89-5 |
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Molecular Formula |
C12H11N3O2S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
ethyl 5-cyano-6-(cyanomethylsulfanyl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H11N3O2S/c1-3-17-12(16)10-6-9(7-14)11(15-8(10)2)18-5-4-13/h6H,3,5H2,1-2H3 |
InChI Key |
DKOHGUJUCHQWOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)SCC#N)C |
Origin of Product |
United States |
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